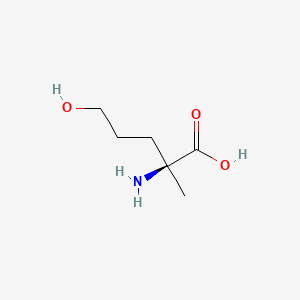
2-Amino-2-methyl-5-hydroxy-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-5-hydroxy-pentanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of pentanoic acid and features an amino group, a methyl group, and a hydroxyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-hydroxy-pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-1-propanol with potassium cyanide, followed by hydrolysis and subsequent amination . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-5-hydroxy-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Oxidation: Formation of 2-keto-2-methyl-5-hydroxy-pentanoic acid
Reduction: Formation of 2-amino-2-methyl-5-hydroxy-pentane
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-5-hydroxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Comparación Con Compuestos Similares
2-Amino-2-methyl-5-hydroxy-pentanoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-hydroxy-4-methylpentanoic acid
- 2-Methyl-5-hydroxy-norvaline
- Leucine and Isoleucine (branched-chain amino acids)
Uniqueness
- Structural Features : The presence of both an amino group and a hydroxyl group on the same carbon chain.
- Functional Properties : Unique reactivity due to the combination of functional groups, making it a versatile intermediate in chemical synthesis .
Propiedades
Número CAS |
160187-05-3 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.174 |
Nombre IUPAC |
(2S)-2-amino-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
RIXOERQXXDKBPZ-LURJTMIESA-N |
SMILES |
CC(CCCO)(C(=O)O)N |
Sinónimos |
L-Norvaline, 5-hydroxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















